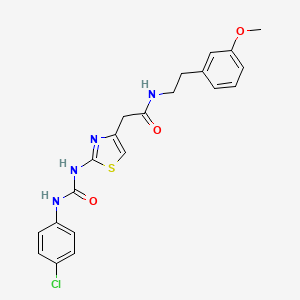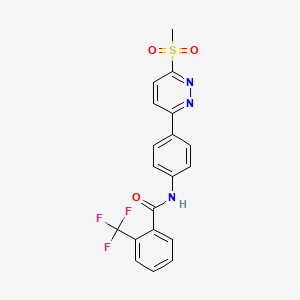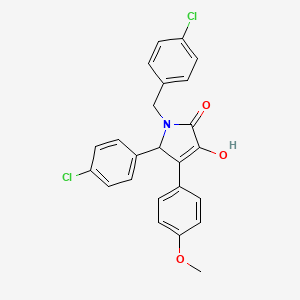![molecular formula C23H21N3O5 B11279655 2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11279655.png)
2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a methoxyphenyl group, and an imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile to form the desired product.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, which can be achieved through various coupling reactions such as amide bond formation.
Chemical Reactions Analysis
2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It can be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing a furan ring, which may exhibit similar chemical reactivity and biological activity.
Imidazolidinone derivatives: Compounds with an imidazolidinone core, which may have similar synthetic routes and applications.
Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group, which may have similar substitution reactions and biological properties.
The uniqueness of 2-{3-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE lies in its combination of these structural features, which may result in unique chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O5 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H21N3O5/c1-30-18-10-5-9-17(13-18)26-22(28)20(14-21(27)24-16-7-3-2-4-8-16)25(23(26)29)15-19-11-6-12-31-19/h2-13,20H,14-15H2,1H3,(H,24,27) |
InChI Key |
BMENVZCYCFVEAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279589.png)
![1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B11279602.png)
![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11279606.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11279615.png)

![N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279631.png)
![methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11279637.png)

![9-(2-methylphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11279650.png)
![N-(4-chloro-2-methylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11279663.png)

![Cyclohexyl 7-(2,6-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279678.png)
